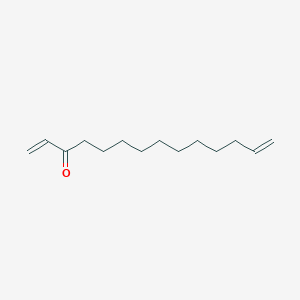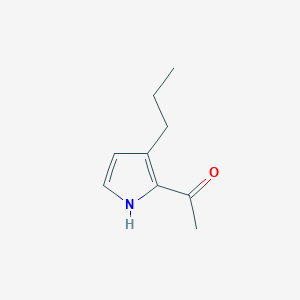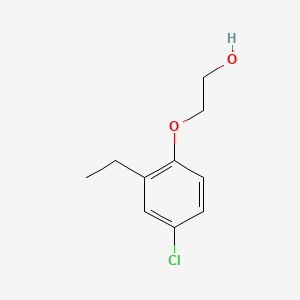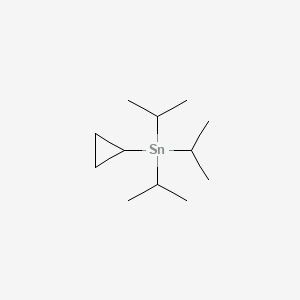
Cyclopropyltriisopropylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyltriisopropylstannane is an organotin compound with the molecular formula C_15H_32Sn. It is characterized by a cyclopropyl group attached to a triisopropylstannane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyltriisopropylstannane can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with triisopropylchlorostannane under anhydrous conditions. The reaction typically proceeds as follows:
Cyclopropylmagnesium bromide+Triisopropylchlorostannane→this compound+Magnesium bromide chloride
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyltriisopropylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it into different organotin hydrides.
Substitution: It can participate in substitution reactions where the cyclopropyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while substitution reactions can produce various cyclopropyl derivatives .
Scientific Research Applications
Cyclopropyltriisopropylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropane rings.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its use in drug development, especially in designing molecules with unique structural features.
Industry: It is utilized in the production of specialized materials and as a catalyst in certain industrial processes .
Mechanism of Action
The mechanism of action of cyclopropyltriisopropylstannane involves its interaction with various molecular targets. The cyclopropyl group imparts conformational rigidity, which can influence the compound’s reactivity and binding affinity. The triisopropylstannane moiety can participate in coordination chemistry, forming complexes with other molecules and facilitating catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyltrimethylstannane
- Cyclopropyltriphenylstannane
- Cyclopropyltributylstannane
Uniqueness
Cyclopropyltriisopropylstannane is unique due to its specific combination of a cyclopropyl group and triisopropylstannane moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
35825-29-7 |
|---|---|
Molecular Formula |
C12H26Sn |
Molecular Weight |
289.04 g/mol |
IUPAC Name |
cyclopropyl-tri(propan-2-yl)stannane |
InChI |
InChI=1S/C3H5.3C3H7.Sn/c1-2-3-1;3*1-3-2;/h1H,2-3H2;3*3H,1-2H3; |
InChI Key |
DSVMHGVWZQNRQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Sn](C1CC1)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



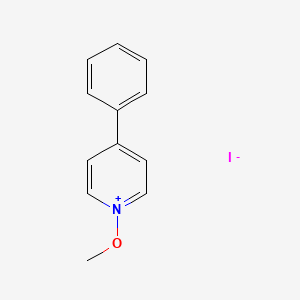

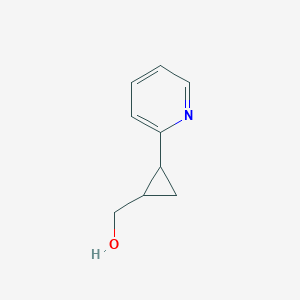
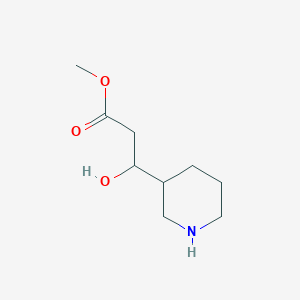
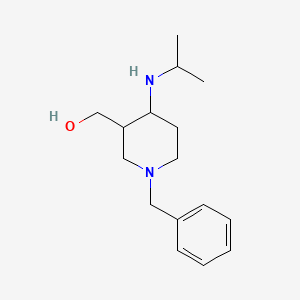
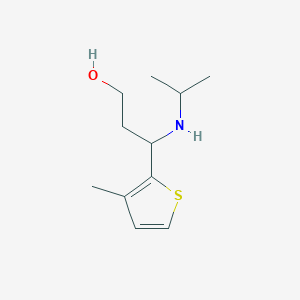
![3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B13961231.png)
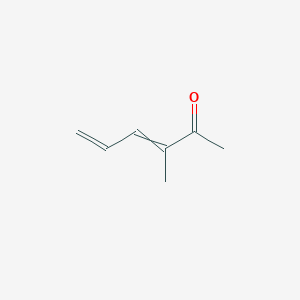
![6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B13961243.png)
